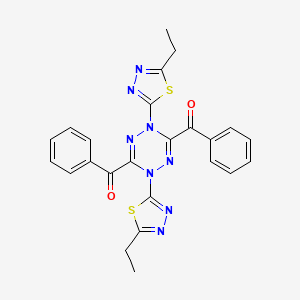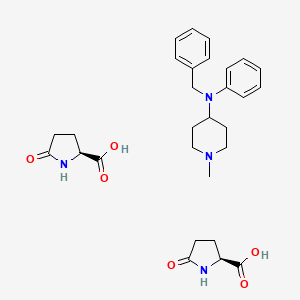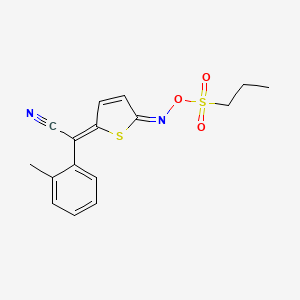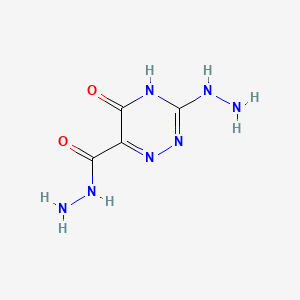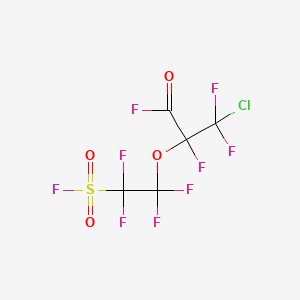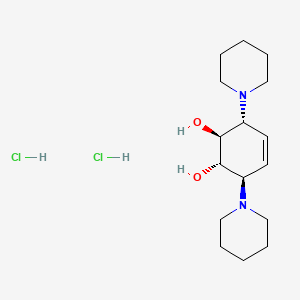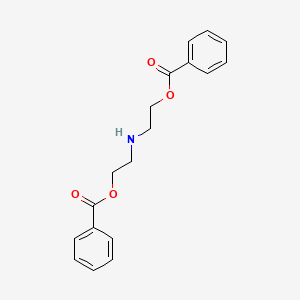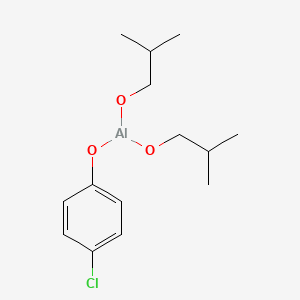
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.
Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.
Reduction: Reduced aluminum complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and therapeutic applications.
Industry: Applied in materials science for the development of new materials and coatings.
Mecanismo De Acción
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.
Comparación Con Compuestos Similares
(4-Chlorophenolato)bis(ethanolato)aluminum
(4-Chlorophenolato)bis(acetato)aluminum
Propiedades
Número CAS |
71411-86-4 |
|---|---|
Fórmula molecular |
C14H22AlClO3 |
Peso molecular |
300.76 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)-bis(2-methylpropoxy)alumane |
InChI |
InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
Clave InChI |
PJTFMUSOASBQCC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


